1-(3-(Hydroxymethyl)pyrrolidin-1-yl)-2-phenylpropan-1-one
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Overview
Description
1-(3-(Hydroxymethyl)pyrrolidin-1-yl)-2-phenylpropan-1-one is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a hydroxymethyl group, and a phenylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Hydroxymethyl)pyrrolidin-1-yl)-2-phenylpropan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Hydroxymethyl)pyrrolidin-1-yl)-2-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the phenylpropanone moiety can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields aldehydes or acids, while reduction of the carbonyl group results in alcohols .
Scientific Research Applications
1-(3-(Hydroxymethyl)pyrrolidin-1-yl)-2-phenylpropan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(3-(Hydroxymethyl)pyrrolidin-1-yl)-2-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Pyrrolidinone: Contains a lactam ring and exhibits different chemical properties.
Phenylpropanone: Lacks the pyrrolidine ring and hydroxymethyl group, resulting in distinct reactivity and applications.
Uniqueness: 1-(3-(Hydroxymethyl)pyrrolidin-1-yl)-2-phenylpropan-1-one is unique due to its combined structural features, which confer specific chemical reactivity and potential biological activities not observed in its simpler analogs .
Biological Activity
1-(3-(Hydroxymethyl)pyrrolidin-1-yl)-2-phenylpropan-1-one, also known as a pyrrolidine derivative, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, backed by research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula C14H19NO2 and a molecular weight of approximately 233.31 g/mol. Its structure consists of a pyrrolidine ring, a hydroxymethyl group, and a phenylpropanone moiety, which contribute to its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C14H19NO2 |
Molecular Weight | 233.31 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the hydroxymethyl group facilitates hydrogen bonding, while the pyrrolidine ring allows for hydrophobic interactions with protein targets. These interactions may influence several biochemical pathways, suggesting potential therapeutic applications.
Pharmacological Effects
Research indicates that this compound may exhibit various pharmacological effects, including:
- Antidepressant Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can modulate neurotransmitter systems, potentially offering antidepressant effects.
- Antimicrobial Properties : Similar compounds have shown effectiveness against certain bacterial strains, indicating that this compound may possess antimicrobial activity.
- Neuroprotective Effects : The structural characteristics may confer neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
Case Studies and Research Findings
Recent studies have focused on the synthesis and application of this compound in various fields:
- Synthesis Techniques : The synthesis typically involves multi-step organic reactions. Optimized reaction conditions are crucial for maximizing yield and purity. Techniques such as continuous flow reactors are being explored to enhance efficiency.
- Biological Assays : In vitro assays have been conducted to evaluate the binding affinity of this compound to specific receptors and enzymes. These studies reveal that it may selectively bind to targets involved in neurotransmission and metabolic pathways.
- Comparative Studies : Comparative analyses with structurally similar compounds highlight the unique biological profile of this compound. For instance:
Compound Name | Structural Features | Notable Differences |
---|---|---|
Pyrrolidine | Five-membered nitrogen-containing ring | Simpler structure without additional functional groups |
Pyrrolidinone | Contains a lactam ring | Exhibits different reactivity due to cyclic structure |
Phenylpropanone | Lacks pyrrolidine ring and hydroxymethyl group | Distinct reactivity due to missing functionalities |
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-phenylpropan-1-one |
InChI |
InChI=1S/C14H19NO2/c1-11(13-5-3-2-4-6-13)14(17)15-8-7-12(9-15)10-16/h2-6,11-12,16H,7-10H2,1H3 |
InChI Key |
MBQGSSZTSJFPPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCC(C2)CO |
Origin of Product |
United States |
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